1-Octen-3-YL propionate
Overview
Description
1-Octen-3-YL propionate is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . . This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma.
Preparation Methods
1-Octen-3-YL propionate can be synthesized through various methods. One common synthetic route involves the esterification of 1-Octen-3-ol with propionic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to yield the desired ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Octen-3-YL propionate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions can occur, where the propionate group is replaced by other nucleophiles. This can be achieved using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 can yield 1-Octen-3-oic acid, while reduction with NaBH4 can produce 1-Octen-3-ol .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Octen-3-YL propionate involves its interaction with specific molecular targets and pathways. In plants, it is formed from its primeveroside through hydrolysis, which is triggered by mechanical wounding. This process is highly specific and involves enzymes that liberate the volatile 1-Octen-3-ol, which then acts as a signaling molecule to mediate defense responses . The exact molecular targets and pathways in other organisms are still under investigation, but its role as a signaling molecule is well-documented.
Comparison with Similar Compounds
1-Octen-3-YL propionate can be compared with other similar compounds, such as:
1-Octen-3-ol: This compound is a precursor to this compound and shares similar chemical properties.
1-Octen-3-oic acid: This is an oxidation product of this compound and has different chemical properties, being less volatile and more acidic.
1-Octen-3-yl acetate: Another ester of 1-Octen-3-ol, this compound is used in similar applications but has a slightly different aroma profile.
These comparisons highlight the unique properties of this compound, particularly its balance of volatility and stability, which makes it valuable in various applications.
Properties
IUPAC Name |
oct-1-en-3-yl propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h5,10H,2,4,6-9H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIWFCAUMLSOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024598 | |
Record name | 1-Octen-3-yl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63156-02-5 | |
Record name | 1-Octen-3-yl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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